2,5-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two chlorine atoms, a methylsulfonyl group, and a pyridazinyl phenyl group attached to a benzenesulfonamide core. Its molecular formula is C17H13Cl2N3O4S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 3-chloropyridazine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The pyridazinyl intermediate is then coupled with 4-aminophenylbenzenesulfonamide. This step often requires a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Chlorination: The final step involves the chlorination of the coupled product to introduce the two chlorine atoms at the 2 and 5 positions of the benzene ring. This can be done using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide using suitable reagents.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products
Substitution: Products depend on the nucleophile used (e.g., azido, thiol-substituted derivatives).
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
2,5-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The chlorine atoms and the methylsulfonyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide: Unique due to its specific substitution pattern and functional groups.
This compound: Similar in structure but may have different substituents on the benzene or pyridazine rings.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S2/c1-27(23,24)17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-28(25,26)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGQJURYYXZATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.